Prothrombin is produced in the liver and is a vitamin K-dependent protein. Its synthesis involves post-translational modifications, including gamma-carboxylation of specific glutamic acid residues, which are crucial for its interaction with calcium ions and phospholipid membranes during coagulation processes.
Prothrombin is classified as a zymogen, which is an inactive precursor that requires proteolytic cleavage to become active. It belongs to the serine protease family and is specifically categorized under coagulation factors involved in hemostasis.
The synthesis of prothrombin (1-45) can be achieved through recombinant DNA technology. The gene coding for this fragment can be cloned into expression vectors, such as pCEP4, and transfected into suitable host cells like HEK293 or CHO cells.
Technical Details:
Prothrombin (1-45) consists of several important structural features:
The molecular weight of prothrombin (1-45) is approximately 5 kDa, depending on post-translational modifications. The three-dimensional structure can be analyzed through techniques like X-ray crystallography or NMR spectroscopy, revealing its interactions with calcium and other proteins.
Prothrombin undergoes proteolytic cleavage by activated factor X (Xa) in the presence of factor V to generate thrombin. This reaction is crucial for converting fibrinogen to fibrin during clot formation.
Technical Details:
The activation of prothrombin involves its conversion to thrombin through a series of steps:
The efficiency of thrombin generation depends on several factors, including the concentration of cofactors and the presence of phospholipid surfaces.
Studies have shown that alterations in prothrombin structure can significantly impact its function, particularly mutations within the Gla domain affecting calcium binding.
Prothrombin (1-45) has several applications in research and clinical settings:
Prothrombin residues 1–45 constitute the N-terminal γ-carboxyglutamic acid (Gla) domain, a conserved structural module essential for membrane binding in vitamin K-dependent coagulation factors. The primary sequence begins with Ala-1, followed by ten Gla residues (positions 6, 7, 14, 16, 19, 20, 25, 26, 29, 32) that undergo vitamin K-dependent post-translational modification. This segment folds into a well-defined tertiary structure comprising:
The Gla domain is tethered to kringle-1 via a linker (residues 47–64). Crystallographic studies reveal that residues 1–41 adopt an ordered conformation, while the extreme N-terminus (Ala-1) and specific loops exhibit dynamic flexibility essential for phospholipid binding [4] [7].
Table 1: Primary Sequence Features of Prothrombin (1-45)
Residue Range | Structural Element | Functional Significance |
---|---|---|
1–10 | N-terminal helix | Anchors hydrophobic stack; acetylation disrupts function |
11–20 | Disulfide loop | Contains Cys18-Cys23 bond stabilizing fold |
21–30 | Gla cluster | Ca²⁺ coordination sites 4–7 |
31–41 | Membrane-binding loop | Phospholipid insertion via hydrophobic residues |
42–45 | Linker to kringle domain | Maintains domain orientation |
The Gla domain contains ten conserved Gla residues formed via γ-carboxylation of glutamate precursors. Site-directed mutagenesis demonstrates that individual Gla residues contribute differentially to prothrombin function:
The Gla domain undergoes a Ca²⁺-induced conformational transition where hydrophobic residues (Phe-4, Leu-5, Val-8) become solvent-exposed—a prerequisite for membrane insertion. This transition is abolished by N-terminal acetylation, confirming Ala-1’s role in allosteric regulation [4] [8].
Table 2: Functional Hierarchy of Gla Residues in Prothrombin (1-45)
Residue Position | Mutation Effect | % Wild-Type Activity | Functional Classification |
---|---|---|---|
Gla6 | Minimal effect on phospholipid binding | 100% | Dispensable |
Gla7 | Moderate reduction in activity | 35–52% | Intermediate |
Gla16 | Severe impairment; 200-fold ↑ Kdapp | <5% | Critical |
Gla26 | Severe impairment; 100-fold ↑ KMapp | <5% | Critical |
Gla29 | Severe impairment in membrane association | <5% | Critical |
The Gla domain harbors six metal ion-binding sites with distinct selectivity profiles:
Mg²⁺ synergizes with Ca²⁺ at physiological concentrations (0.6 mM Mg²⁺, 1.1 mM Ca²⁺):
Table 3: Metal Ion Binding Properties of Prothrombin (1-45)
Metal Ion | Titration Midpoint (Tm) | Fluorescence Quenching | Phospholipid Effect | Cooperativity |
---|---|---|---|---|
Ca²⁺ | 0.22 mM | 35% (fragment 1) | Shifts Tm to 0.21 mM | Highly cooperative |
Mg²⁺ | 0.45 mM | 6% (intact prothrombin) | No significant shift | Weakly cooperative |
Mn²⁺ | 12.6 µM | Comparable to Ca²⁺ | Not reported | Non-cooperative |
Disulfide connectivity and covalent modifications critically stabilize the Gla domain:
Prothrombin exists in equilibrium between open (30%) and closed (70%) conformations, with residues 1–45 influencing global dynamics:
Table 4: Structural Signatures of Open vs. Closed Conformations
Feature | Open Conformation | Closed Conformation |
---|---|---|
Overall length | 140 Å | 90 Å |
Gla domain orientation | Coaxial with kringle domains | Angled toward protease domain |
Tyr93-Trp547 distance | >50 Å (smFRET) | <30 Å (smFRET) |
Protease site access | Unobstructed | Occluded by kringle-1 |
Functional role | Prothrombinase activation | Zymogen autoinhibition |
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